molecular formula C18H24N4O2 B12172717 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12172717
M. Wt: 328.4 g/mol
InChI Key: TYCLJJNZOZQKKS-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a pyrimido[1,2-a][1,3,5]triazin-6-one core. Its structure includes a 2-methoxyphenyl group at position 1, a propyl chain at position 3, and methyl substituents at positions 7 and 8 (Figure 1). This scaffold is synthesized via regioselective cyclocondensation reactions involving guanidine derivatives and orthoesters, as demonstrated in analogous pyrimido-triazinone syntheses . The methoxy and alkyl substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H24N4O2/c1-5-10-20-11-21(15-8-6-7-9-16(15)24-4)18-19-14(3)13(2)17(23)22(18)12-20/h6-9H,5,10-12H2,1-4H3

InChI Key

TYCLJJNZOZQKKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CN(C2=NC(=C(C(=O)N2C1)C)C)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate guanidine derivatives with aldehydes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, purification steps like recrystallization or chromatography are essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-(2-Methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido-triazinone scaffold is structurally versatile, with modifications at positions 1, 3, 4, 7, and 8 significantly altering biological activity and physicochemical behavior. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Pyrimido-Triazinone Derivatives

Compound Name Substituents Key Findings Reference
2-(3-Chlorophenylamino)-4,8-dimethyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (4e) 3-Cl-C6H4NH at C2; Me at C4, C8 IC50: 37.5 ± 2.8 µM (A549), 51.2 ± 3.5 µM (MDA-MB231); moderate antiproliferative activity
3-Cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Cyclopentyl at C3; 2-MeO-C6H4 at C1; Me at C7, C8 No reported bioactivity; cyclopentyl enhances lipophilicity compared to propyl
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-MeO-C6H4 at C4; 4-Me-C6H4NH at C2; Me at C8 Structural analog with potential kinase inhibition; substituents may improve target binding
8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione (2) Phenyl at C8; thiophene at C6 Broad-spectrum antimicrobial activity; triazinone core hybridized with thiophene enhances bioactivity

Key Observations

Substituent Effects on Bioactivity: The 3-chlorophenylamino group in 4e confers moderate antiproliferative activity, whereas alkyl groups (e.g., propyl, cyclopentyl) in the target compound and 3-cyclopentyl analog prioritize lipophilicity over direct cytotoxicity . Thiophene and phenyl groups in pyrimido[2,1-c][1,2,4]triazinones (e.g., compound 2) enhance antimicrobial properties, suggesting that heteroaromatic substituents may broaden therapeutic applications .

Synthetic Accessibility: The target compound’s synthesis likely follows regioselective pathways similar to 4e, where guanidines react with triethyl orthoacetate. Unexpected rearrangements during synthesis (e.g., pyrimidine ring opening in 4e) highlight challenges in controlling reactivity for complex analogs .

Physicochemical Properties: The 2-methoxyphenyl group in the target compound improves solubility compared to non-polar analogs like 4e, which lacks a methoxy group. Cyclopentyl and propyl substituents increase logP values, suggesting enhanced membrane permeability .

Biological Activity

The compound 1-(2-methoxyphenyl)-7,8-dimethyl-3-propyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C20_{20}H26_{26}N4_4O3_3
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 1158323-14-8

Research indicates that compounds similar to this pyrimidine derivative exhibit various mechanisms of action, including:

  • Antiviral Activity : Some derivatives have shown potential as antiviral agents by inhibiting viral replication through interference with viral enzymes.
  • Anticancer Properties : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

Antiviral Activity

A study highlighted the effectiveness of similar compounds in inhibiting the activity of viral enzymes. For instance, certain triazine derivatives demonstrated significant antiviral effects at low micromolar concentrations. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance biological efficacy .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and L363. The mechanism involves the inhibition of Polo-like kinase 1 (Plk1), which is crucial for mitotic progression. Compounds with IC50_{50} values ranging from 1.49 to 2.94 μM were identified as potent inhibitors .

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral properties of pyrimidine derivatives found that modifications at the C-2 and N-3 positions significantly improved the compounds' affinity for viral targets. The study reported an EC50_{50} value of approximately 0.20 μM for a closely related compound, indicating strong antiviral potential .

Case Study 2: Anticancer Mechanism

Research focusing on the inhibition of Plk1 revealed that specific derivatives showed enhanced cellular permeability and potent anti-cancer activity. A derivative with a modified side chain exhibited a GI50_{50} value of 4.1 μM against cancer cells, demonstrating its potential as a therapeutic agent .

Data Tables

Activity Type Compound IC50_{50} / EC50_{50} (μM) Mechanism
AntiviralSimilar Derivative0.20Viral enzyme inhibition
AnticancerModified Derivative4.1Plk1 inhibition

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